![molecular formula C14H9BrN2O B13361165 2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B13361165.png)
2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, material science, and organic synthesis. The presence of a bromophenyl group and a carbaldehyde group in the structure of this compound makes it a versatile intermediate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde typically involves the condensation of 2-bromobenzaldehyde with o-phenylenediamine under acidic or basic conditions to form the benzimidazole core. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)2) to facilitate the formation of the benzimidazole ring . The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include the use of continuous flow reactors and automated systems to control the reaction parameters and improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include:
Oxidation: 2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carboxylic acid.
Reduction: 2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-methanol.
Substitution: 2-(2-Substituted phenyl)-1H-benzo[d]imidazole-6-carbaldehyde.
Applications De Recherche Scientifique
2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the nature of the target. The bromophenyl group and the benzimidazole core play a crucial role in the binding affinity and selectivity of the compound towards its molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to 2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde include:
- 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole .
- 2-(2-Bromophenyl)-1H-imidazole .
- 2-(2-Bromophenyl)-1H-benzo[d]imidazole .
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aldehyde group allows for further functionalization and derivatization, making it a valuable intermediate for the synthesis of a wide range of compounds. Additionally, the bromophenyl group enhances the compound’s ability to interact with various molecular targets, making it a versatile tool in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C14H9BrN2O |
|---|---|
Poids moléculaire |
301.14 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-3H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C14H9BrN2O/c15-11-4-2-1-3-10(11)14-16-12-6-5-9(8-18)7-13(12)17-14/h1-8H,(H,16,17) |
Clé InChI |
GCZWUCHHAGGTGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-{3-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]propyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione](/img/structure/B13361083.png)
![2-methyl-5-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethoxy}-4H-pyran-4-one](/img/structure/B13361096.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361111.png)
![Ethyl 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13361112.png)


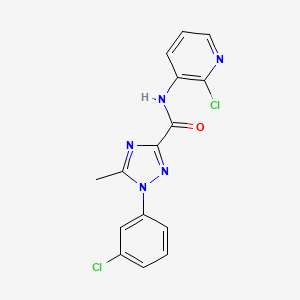
![2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13361129.png)
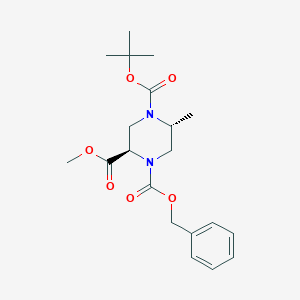
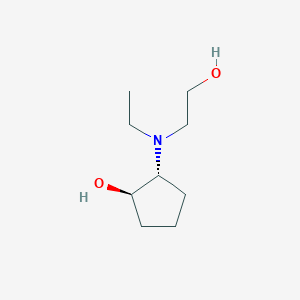
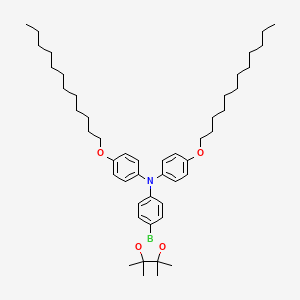
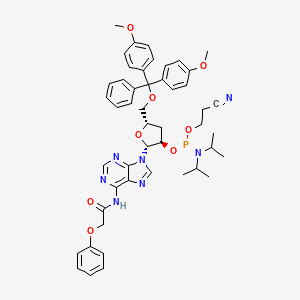
![Ethyl 1-[(2-methylphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13361164.png)

